molecular formula C11H17N3O B1428615 2-(6-Morpholinopyridin-3-yl)ethanamine CAS No. 637015-69-1

2-(6-Morpholinopyridin-3-yl)ethanamine

Cat. No. B1428615
CAS RN: 637015-69-1
M. Wt: 207.27 g/mol
InChI Key: DFTPCHBCULJIMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Morpholinopyridin-3-yl)ethanamine is a chemical compound with the molecular formula C11H17N3O . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-(6-Morpholinopyridin-3-yl)ethanamine consists of a morpholine ring attached to a pyridine ring via an ethanamine linker . The molecular weight of the compound is 207.27 g/mol.

Scientific Research Applications

Analgesic Development

This compound has been investigated for its potential in creating new analgesics. The related molecule ABT-702, which shares a similar structure, has shown promise as an orally effective adenosine kinase inhibitor with analgesic properties . This suggests that 2-(6-Morpholinopyridin-3-yl)ethanamine could be a precursor or a candidate for developing new pain relief medications.

Anti-Inflammatory Agents

Due to the analgesic properties of related compounds, there is potential for 2-(6-Morpholinopyridin-3-yl)ethanamine to be used in the development of anti-inflammatory agents. The inhibition of adenosine kinase can reduce inflammation, which is beneficial for treating various chronic inflammatory diseases .

Abuse Potential Assessment

In pharmacological studies, compounds similar to 2-(6-Morpholinopyridin-3-yl)ethanamine have been used to assess the potential for abuse. For example, etazene, which is structurally related, has been shown to substitute for the discriminative stimulus effects of morphine in animals . This indicates that 2-(6-Morpholinopyridin-3-yl)ethanamine could be used in drug discrimination studies to better understand the abuse potential of new substances.

Organic Synthesis

2-(6-Morpholinopyridin-3-yl)ethanamine can serve as a building block in organic synthesis. It can be used to create a variety of complex molecules for further pharmacological testing or for the synthesis of novel organic compounds with potential applications in material science.

Chemical Library Construction

The compound’s versatile structure makes it suitable for the construction of chemical libraries. Researchers can use it as a scaffold to generate a wide range of analogs, which can then be screened for various biological activities .

Safety and Hazards

The safety and hazards associated with 2-(6-Morpholinopyridin-3-yl)ethanamine are not explicitly mentioned in the available literature. As with all chemicals, appropriate safety measures should be taken when handling and storing this compound .

Mechanism of Action

properties

IUPAC Name

2-(6-morpholin-4-ylpyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-4-3-10-1-2-11(13-9-10)14-5-7-15-8-6-14/h1-2,9H,3-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTPCHBCULJIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Morpholinopyridin-3-yl)ethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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